3-(甲磺酰基)苯甲酰氯

描述

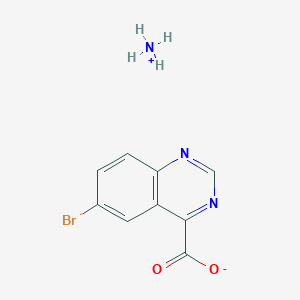

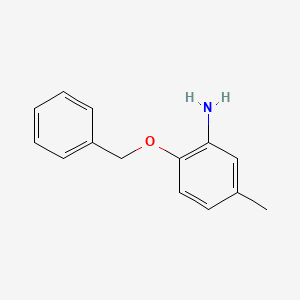

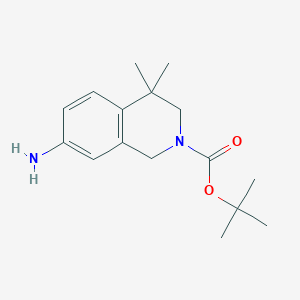

3-(Methylsulfonyl)benzoyl chloride is a chemical compound that is part of the sulfonyl chloride family, which are commonly used as intermediates in organic synthesis. The compound contains a benzoyl group attached to a sulfonyl chloride moiety, which is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a chlorine atom. This functional group is known for its reactivity and is often involved in sulfonylation reactions to introduce the sulfonyl group into various organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(methylsulfonyl)benzoyl chloride can be achieved through various methods. For instance, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes by reacting methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . This method highlights the use of a radical intermediate, which is a common approach in synthesizing sulfonyl-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(methylsulfonyl)benzoyl chloride can be complex, with the potential for steric hindrance affecting their reactivity. For example, the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been reported, with X-ray crystallography used to determine their molecular and electronic structures . These studies provide insights into how the arrangement of substituents around the sulfonyl group can influence the overall properties of the molecule.

Chemical Reactions Analysis

Sulfonyl chlorides, including those related to 3-(methylsulfonyl)benzoyl chloride, are versatile intermediates in organic synthesis. They can react with various nucleophiles, such as enamines, to afford corresponding acyclic sulfones or more complex cyclic structures . Additionally, they can be used to synthesize nitrogen-heterocycles, such as 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, by reacting with nitriles or acetylenes . These reactions demonstrate the utility of sulfonyl chlorides in constructing a wide range of organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of electron-withdrawing groups, such as trifluoromethyl groups, can affect the reactivity and stability of the compound . The synthesis of multisulfonyl chlorides and their masked precursors has been described, providing building blocks for the preparation of dendritic and other complex organic molecules . These compounds' properties, such as solubility, melting point, and reactivity, are crucial for their application in various chemical syntheses.

科学研究应用

绿色化学和催化

在离子液体中使用苯甲酰氰作为苯甲酰化反应的“绿色”替代方案已经得到探索,与传统方法相比,提供了一种温和且环保的方案(Prasad et al., 2005)。这种方法可能适用于3-(甲磺酰基)苯甲酰氯,促进可持续化学过程。

药物中间体的合成

已经记录了3,5-双(三氟甲基)苯甲酰氯的合成,强调了该化合物的经济价值和大规模生产的潜力(Zhou Xiao-rui, 2006)。类似的方法可能被用于合成3-(甲磺酰基)苯甲酰氯的衍生物,增强其在制药研究中的适用性。

新颖的合成途径

一项关于在离子液体中合成纤维素苯酸酯的研究提出了一种无催化剂的均相酰化方法,实现了高度的取代(Jinming Zhang et al., 2009)。这种技术可能与3-(甲磺酰基)苯甲酰氯一起用于修饰纤维素,在材料科学和工程中具有潜力。

化学官能团化和催化

基于功能化的羧酰胺的夹心配合物的开发,具有辅助硫和氮供体,突显了磺酰氯衍生物在催化和材料科学中的多功能性(S. G. Churusova et al., 2016)。这表明3-(甲磺酰基)苯甲酰氯可以用于创造新型催化剂和功能材料。

高级有机合成

用于生成3-(甲磺酰基)苯并噻吩的自由基中继策略展示了磺酰化反应的创新方法,表明3-(甲磺酰基)苯甲酰氯在合成具有生物活性的分子方面的潜力(Xinxing Gong et al., 2019)。

安全和危害

While specific safety and hazard information for 3-(Methylsulfonyl)benzoyl chloride was not found, similar compounds like benzoyl chloride are known to be combustible and corrosive . They can react with water to liberate toxic gas . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .

作用机制

Target of Action

3-(Methylsulfonyl)benzoyl chloride is a biochemical used in proteomics research

Mode of Action

Benzoyl chloride compounds are typically involved in acylation reactions . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The specific interactions of 3-(Methylsulfonyl)benzoyl chloride with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

As a benzoyl chloride compound, it could potentially be involved in various biochemical reactions, such as acylation reactions . The downstream effects of these reactions would depend on the specific context and targets of the compound.

Result of Action

As a benzoyl chloride compound, it could potentially participate in various biochemical reactions, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-(Methylsulfonyl)benzoyl chloride could potentially be influenced by various environmental factors. For instance, the pH of the environment could influence its reactivity, as benzoyl chloride compounds typically react with nucleophiles in basic conditions . Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.

属性

IUPAC Name |

3-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622766 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54857-54-4 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)